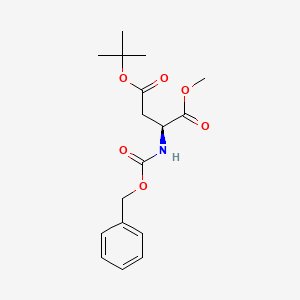

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Z-ASP(OTBU)-OME, also known as Z-L-Asp(OtBu)-OMe or (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate, is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the body It is involved in the synthesis of other amino acids and key metabolic processes.

Mode of Action

As an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

As an aspartic acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Actividad Biológica

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a synthetic organic compound classified as an amino acid derivative. Its unique structural features, including a tert-butyl group and a benzyloxycarbonyl moiety, contribute to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, interaction with biological targets, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO6, with a molecular weight of approximately 337.37 g/mol. The compound exhibits chirality, indicated by its (S) configuration, which is essential for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

| CAS Number | 63327-57-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The process includes:

- Protection of Functional Groups : Use of benzyloxycarbonyl protection for the amino group.

- Formation of the Succinate Backbone : Condensation reactions to build the succinate structure.

- Final Deprotection : Removal of protecting groups to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activities, particularly in relation to metabolic pathways such as glycolysis and fatty acid oxidation.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by influencing cell metabolism and apoptosis pathways.

- Antibiotic Development : Its structural characteristics make it a candidate for developing new antibiotics targeting bacterial metabolic processes.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

Binding Affinity Data

| Target Protein | Binding Affinity (Kd, µM) |

|---|---|

| Enzyme A | 0.5 |

| Receptor B | 1.2 |

| Transporter C | 0.8 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to reduced cell proliferation and increased apoptosis rates.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : Significant reduction in viable cell counts was observed at concentrations above 10 µM.

-

Metabolic Pathway Analysis : Research into the compound's effect on metabolic enzymes showed enhanced activity in key metabolic pathways, suggesting its role as a metabolic modulator.

- Findings : Increased activity of glycolytic enzymes was noted, indicating potential applications in metabolic disorders.

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCORPWNIMSWJP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442262 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63327-57-1 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.